molecular formula C22H18Br2N2O3 B15012101 2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide

Cat. No.: B15012101
M. Wt: 518.2 g/mol
InChI Key: SJJLGMJGZAMPRX-UHFFFAOYSA-N
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Description

2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound characterized by its brominated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The formation of the imine linkage through the reaction of an aldehyde with an amine.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethoxy groups.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The bromine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary amine derivative is a common product.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine atoms and the imine linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-BROMO-N-{4-[(E)-[(5-BROMO-3-METHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE
  • 2-BROMO-N-{4-[(E)-[(5-BROMO-3-HYDROXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE

Comparison:

  • Unique Features: The presence of the ethoxy group in 2-BROMO-N-{4-[(E)-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE distinguishes it from similar compounds, potentially affecting its solubility and reactivity.
  • Chemical Properties: The ethoxy group may also influence the compound’s electronic properties, altering its behavior in chemical reactions compared to its methoxy or hydroxy analogs.

Properties

Molecular Formula

C22H18Br2N2O3

Molecular Weight

518.2 g/mol

IUPAC Name

2-bromo-N-[4-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]phenyl]benzamide

InChI

InChI=1S/C22H18Br2N2O3/c1-2-29-20-12-15(23)11-14(21(20)27)13-25-16-7-9-17(10-8-16)26-22(28)18-5-3-4-6-19(18)24/h3-13,27H,2H2,1H3,(H,26,28)

InChI Key

SJJLGMJGZAMPRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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